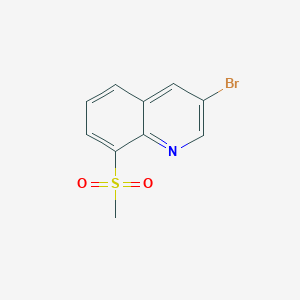

3-Bromo-8-(methylsulfonyl)quinoline

Descripción

Propiedades

IUPAC Name |

3-bromo-8-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPQSKGINOMBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 8 Methylsulfonyl Quinoline

Reactivity of the Bromine Atom at the C-3 Position

The bromine atom at the C-3 position of the quinoline (B57606) ring is a key site for chemical modification. Its reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromine atom at the C-3 position of 3-Bromo-8-(methylsulfonyl)quinoline readily participates in these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org This reaction is valued for its mild conditions and tolerance of various functional groups. youtube.com The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the C-3 position. For instance, the coupling of 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been studied, highlighting the utility of this reaction for creating complex heterocyclic systems. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. yonedalabs.comorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst + Ligand | 3-(3,5-Dimethylisoxazol-4-yl)quinoline |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)2/PCy3 | Biaryl |

| Vinyl Halide | Vinylboronic Acid | Pd2(dba)3/P(t-Bu)3 | Conjugated Diene |

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. beilstein-journals.org

The reaction of this compound in a Sonogashira coupling would allow for the introduction of an alkynyl group at the C-3 position. This functionalization opens up possibilities for further transformations of the alkyne moiety. Studies on similar substrates, such as the coupling of 2-amino-3-bromopyridines with terminal alkynes, have demonstrated the efficiency of this method in constructing C(sp)-C(sp2) bonds in heterocyclic systems, with good to excellent yields being achieved under optimized conditions. scirp.org The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. beilstein-journals.org

Table 2: Key Features of Sonogashira Coupling

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. wikipedia.org |

| Catalyst System | Typically a palladium catalyst and a copper(I) co-catalyst. wikipedia.org |

| Base | An amine base, such as triethylamine, is commonly used. wikipedia.org |

| Products | Substituted alkynes. beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.orgias.ac.in The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

For this compound, the Buchwald-Hartwig amination provides a direct route to introduce primary and secondary amines at the C-3 position. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for the success of the reaction, with different combinations being optimal for different amine substrates. nih.gov This methodology has been successfully applied to the amination of various aryl halides, including bromopyridines, with a range of amines. chemspider.com

Table 3: Common Ligands in Buchwald-Hartwig Amination

| Ligand | Description |

| BINAP | (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) - A bidentate phosphine ligand. wikipedia.org |

| DPPF | (1,1'-Bis(diphenylphosphino)ferrocene) - Another effective bidentate ligand. wikipedia.org |

| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) - A sterically hindered, electron-rich ligand. nih.gov |

| JohnPhos | ((2-Biphenyl)di-tert-butylphosphine) - A bulky and electron-rich monophosphine ligand. ias.ac.in |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups. libretexts.org The mechanism typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Lithiation and Subsequent Quenching Reactions

Lithiation, specifically halogen-lithium exchange, is a powerful method for converting aryl halides into organolithium reagents. These reagents are highly reactive and can be quenched with a variety of electrophiles to introduce new functional groups. The reaction of an aryl bromide with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures rapidly forms the corresponding aryllithium species. sciencemadness.org

The bromine atom at the C-3 position of this compound can undergo lithium-bromine exchange to generate a 3-lithioquinoline intermediate. This intermediate can then react with various electrophiles to introduce substituents at the C-3 position. For instance, quenching with an aldehyde would yield a secondary alcohol. semanticscholar.org This approach has been used for the functionalization of other bromoquinolines, where the lithiated intermediate is trapped with electrophiles to create new C-C bonds. semanticscholar.org It is important to control the reaction conditions, as ortho-lithiation directed by the nitrogen atom or the sulfonyl group could be a competing pathway. researchgate.net

Reactivity of the Methylsulfonyl Group at the C-8 Position

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the quinoline ring and serves as a site for specific chemical reactions.

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This arrangement results in a significant polarization of the S-O bonds, rendering the sulfur atom electron-deficient and thus electrophilic. This electrophilicity allows the sulfonyl group to react with various nucleophiles.

Conversely, while the sulfur atom is electrophilic, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and can be considered weak nucleophiles. However, reactions involving the nucleophilic character of the sulfonyl oxygens are less common compared to the electrophilic reactions at the sulfur center. The primary role of the sulfonyl group in the context of aromatic systems is its strong electron-withdrawing nature through both inductive and resonance effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack.

The carbon-sulfur bond in aryl sulfones is generally strong and resistant to cleavage. However, under certain conditions, the methylsulfonyl group can be cleaved or transformed into other functional groups. One common method for the cleavage of aryl methanesulfonates (a related class of compounds) involves treatment with strong reducing agents or specific reagents that can facilitate the breaking of the C-S bond. researchgate.net For instance, methods have been developed for the deprotection of aryl mesylates, highlighting the potential for the removal of the methanesulfonyl group to yield the corresponding phenol. researchgate.net

Derivatization of the methylsulfonyl group itself is less common than reactions on the aromatic ring it is attached to. However, it is conceivable that the methyl group could undergo reactions such as halogenation under radical conditions. More synthetically useful transformations often involve the conversion of related sulfonyl derivatives. For example, aryl sulfonyl chlorides can be readily converted into a variety of other functional groups, including sulfonamides, by reaction with amines. nih.gov While this compound does not possess a sulfonyl chloride, its synthesis may proceed through such an intermediate, which would offer a pathway for derivatization.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Cleavage of Aryl Mesylate | Strong reducing agents | Phenol | researchgate.net |

| Sulfonamide Formation | Aryl sulfonyl chloride, Amine | Sulfonamide | nih.gov |

The methylsulfonyl group is a strongly deactivating group for electrophilic aromatic substitution (EAS). Its powerful electron-withdrawing nature significantly reduces the electron density of the quinoline ring system, making it less susceptible to attack by electrophiles. quora.compharmaguideline.com

In a typical benzene (B151609) ring, deactivating groups direct incoming electrophiles to the meta position. However, in the quinoline ring system, the directing effects are more complex. The pyridine (B92270) ring is inherently electron-deficient, making the benzene ring the preferred site for electrophilic attack. quora.comreddit.com Electrophilic substitution on unsubstituted quinoline generally occurs at the C-5 and C-8 positions. quora.comreddit.comquimicaorganica.org

With a strong deactivating group at the C-8 position, the benzene part of the quinoline ring is heavily deactivated. Any electrophilic attack would be significantly hindered but would likely be directed away from the C-8 position. The most probable sites for substitution, should the reaction occur, would be the C-5 and C-7 positions. The presence of the bromine atom at C-3 further deactivates the pyridine ring.

Reactions Involving the Quinoline Heterocycle

The quinoline core of this compound is a fused heterocyclic system that can undergo a variety of reactions, including electrophilic substitution, reduction, and oxidation.

As previously discussed, the quinoline ring in this molecule is strongly deactivated towards electrophilic aromatic substitution due to the presence of both the bromo and methylsulfonyl substituents. Reactions such as nitration and sulfonation, which are common for aromatic compounds, would require harsh conditions to proceed.

For example, the nitration of 8-hydroxyquinoline (B1678124), which has a strongly activating hydroxyl group, yields the 5,7-dinitro derivative, indicating that positions 5 and 7 are susceptible to electrophilic attack. pw.edu.pl In the case of this compound, the deactivating nature of the sulfonyl group would make dinitration highly unlikely. If nitration were to occur, it would be expected to be a mono-nitration, likely at the C-5 or C-7 position, though requiring forcing conditions.

| Reaction | Typical Reagents | Expected Product Position (if reaction occurs) | Reference |

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 | pw.edu.pl |

| Sulfonation | Fuming H₂SO₄ | C-5 or C-7 | iust.ac.ir |

The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, for instance, typically reduces the pyridine ring first to give a 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The presence of electron-withdrawing groups can influence the regioselectivity and feasibility of the reduction. nih.govacs.org For this compound, catalytic hydrogenation would likely lead to the reduction of the pyridine ring. It is also possible that under certain conditions, the bromo substituent could be removed via hydrogenolysis.

Oxidation of the quinoline ring is generally difficult due to the stability of the aromatic system. pharmaguideline.com Under harsh oxidative conditions, such as with potassium permanganate, the benzene ring is preferentially cleaved, leaving the pyridine ring intact. pharmaguideline.com The presence of the deactivating methylsulfonyl group would likely make the benzene ring even more resistant to oxidative cleavage.

| Reaction Type | Typical Reagents | Expected Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3,4-Tetrahydroquinoline derivative | pharmaguideline.com |

| Strong Oxidation | KMnO₄, heat | Cleavage of the benzene ring | pharmaguideline.com |

Cycloaddition Reactions and Fused Heterocycle Formation

The quinoline core is a valuable scaffold in medicinal chemistry, and the formation of fused heterocyclic systems is a common strategy to create novel molecular architectures with diverse biological activities. While specific cycloaddition reactions involving this compound are not detailed in the available literature, the reactivity of the 3-bromoquinoline moiety suggests its potential as a precursor for various fused heterocycles.

One potential pathway for fused heterocycle formation involves the transformation of the 3-bromo substituent. For instance, 3-bromoquinolines can undergo reactions to introduce functionalities that can then participate in cyclization reactions. A notable example is the synthesis of thieno[2,3-b]quinoline derivatives. Although not involving the exact target molecule, a study on the synthesis of 2-(alkylsulfanyl)-3-bromoquinolines demonstrated that these compounds can serve as precursors to thieno[2,3-b]quinolines. semanticscholar.org This suggests that if the bromine at the 3-position of this compound were to be substituted with a suitable sulfur-containing nucleophile, subsequent intramolecular cyclization could lead to the formation of a thieno[2,3-b]quinoline fused system.

Furthermore, the synthesis of various fused quinoline derivatives often proceeds through the construction of the quinoline ring itself with pre-functionalized precursors. For example, a Knoevenagel condensation/aza-Wittig reaction cascade involving o-azidobenzaldehydes and β-ketosulfonamides has been developed for the synthesis of 3-sulfonyl-substituted quinolines. nih.gov This methodology could potentially be adapted to synthesize derivatives of this compound that are amenable to further cyclization reactions.

The formation of other fused systems, such as pyrazolo[4,3-c]quinolin-4(5H)-ones, has been achieved from 2,4-dichloroquinoline-3-carbonitrile. researchgate.net This highlights the versatility of functionalized quinolines in the synthesis of complex heterocyclic structures. While not a direct cycloaddition, these cyclization strategies underscore the potential of appropriately substituted quinolines to form fused rings.

Stability and Degradation Pathways

However, under specific conditions, degradation can occur. The degradation of quinoline and its derivatives has been studied, particularly in the context of environmental remediation. Microbial degradation is a known pathway for the breakdown of quinoline compounds. For instance, a salt-tolerant bacterium, Rhodococcus gordoniae, has been shown to degrade quinoline via an 8-hydroxycoumarin (B196171) pathway and a unique anthranilate pathway. nih.gov The degradation process typically involves initial hydroxylation of the quinoline ring, followed by ring cleavage. The optimal conditions for this microbial degradation were found to be a temperature of 30°C and a pH of 8.0. nih.gov

While the specific degradation pathways for this compound have not been elucidated, it is plausible that similar microbial or chemical oxidative pathways could lead to its breakdown. The presence of the bromine atom and the methylsulfonyl group would likely influence the regioselectivity of the initial oxidative attack and the subsequent degradation steps. For example, the electron-withdrawing nature of the sulfonyl group could affect the electron density of the quinoline ring system and direct metabolic processes. nih.gov

In the absence of specific studies, the stability of this compound under various conditions (e.g., pH, temperature, light) remains to be experimentally determined. However, based on the general stability of quinoline sulfonamides and the known degradation pathways of quinolines, it can be anticipated that the compound is relatively stable under normal conditions but may be susceptible to degradation under harsh oxidative or specific microbial conditions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 3-Bromo-8-(methylsulfonyl)quinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the quinoline protons would be influenced by the electron-withdrawing effects of the bromine and methylsulfonyl substituents. For comparison, the ¹H NMR spectrum of the parent 3-bromoquinoline (B21735) shows signals in the aromatic region. chemicalbook.com The protons on the quinoline ring of this compound would likely exhibit complex splitting patterns due to proton-proton coupling. The methyl protons of the sulfonyl group would appear as a singlet, typically in the downfield region.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, ten distinct signals would be expected: nine for the quinoline ring carbons and one for the methyl carbon of the sulfonyl group. The positions of the signals for the quinoline carbons would be affected by the substituents. For instance, the carbon atom bonded to the bromine (C-3) and the carbon atom bonded to the sulfonyl group (C-8) would have their chemical shifts significantly influenced. Data for related compounds like 3-methylquinoline (B29099) shows characteristic shifts for the quinoline ring carbons. spectrabase.com

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the quinoline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the bromine and methylsulfonyl groups on the quinoline skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can help in confirming the structure.

Vibrational Spectroscopy (IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=C and C=N stretching vibrations of the quinoline aromatic ring. For the parent quinoline, these bands are observed in the IR spectrum. nist.gov

S=O stretching vibrations of the sulfonyl group, which typically appear as two strong bands.

C-S stretching vibrations .

C-H stretching and bending vibrations for the aromatic and methyl groups.

C-Br stretching vibration , which usually appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₀H₈BrNO₂S), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern would likely involve the loss of the methylsulfonyl group or the bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₈BrNO₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated mass is then compared to the experimentally measured mass.

The HRMS analysis of related complex quinoline derivatives confirms the utility of this technique for unambiguous formula determination. nih.gov A close match between the theoretical and observed mass (typically within a few parts per million, ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

| Isotopologue | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ with ⁷⁹Br | C₁₀H₉⁷⁹BrNO₂S⁺ | 285.9586 |

| [M+H]⁺ with ⁸¹Br | C₁₀H₉⁸¹BrNO₂S⁺ | 287.9566 |

Note: This table presents calculated theoretical values. Experimental values would be obtained from HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For this compound, a GC-MS analysis would first involve vaporizing the sample and passing it through a capillary column to separate it from any impurities.

The mass spectrometer then ionizes the eluted compound, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." The fragmentation of the parent quinoline molecule is known to produce characteristic ions at m/z 129, 102, and 77, corresponding to the quinoline cation, loss of HCN, and the benzenoid ring, respectively. nih.govrsc.org For this compound, one would expect to see:

Molecular Ion Peaks (M⁺): A pair of peaks around m/z 285 and 287, with a roughly 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). docbrown.info

Key Fragment Ions: Fragments resulting from the loss of the methylsulfonyl group (-SO₂CH₃, 79 Da) or parts of it, such as loss of a methyl radical (-CH₃, 15 Da) or sulfur dioxide (-SO₂, 64 Da).

This technique is highly effective for assessing the purity of a sample and confirming the identity of the target compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of compounds that are non-volatile or thermally unstable, making it an excellent alternative or complement to GC-MS. nih.gov Given that quinolones and sulfonamides are routinely analyzed by LC-MS, this technique is highly applicable to this compound. mdpi.com

In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column. nih.govmdpi.com The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This method is invaluable for quantifying the compound in complex matrices and for detailed structural elucidation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not publicly available, analysis of closely related brominated quinoline derivatives demonstrates the power of this technique. bris.ac.uk

Table 2: Representative Crystallographic Data for a Related Brominated Quinoline Compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.16 Å, b = 12.13 Å, c = 14.24 Å |

| Volume (V) | 892.05 ų |

| Z (Molecules per unit cell) | 4 |

Note: This data is for the related compound 4-Bromo-8-methoxyquinoline and is presented for illustrative purposes. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. These experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For a sample of pure this compound (C₁₀H₈BrNO₂S), the experimental values are expected to align closely (typically within ±0.4%) with the calculated theoretical percentages, thus confirming its stoichiometry. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 41.97% |

| Hydrogen | H | 1.008 | 8.064 | 2.82% |

| Bromine | Br | 79.904 | 79.904 | 27.92% |

| Nitrogen | N | 14.007 | 14.007 | 4.89% |

| Oxygen | O | 15.999 | 31.998 | 11.18% |

| Sulfur | S | 32.06 | 32.06 | 11.21% |

Note: This table represents calculated theoretical values based on the molecular formula C₁₀H₈BrNO₂S.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, primarily π → π* and n → π* transitions in compounds with aromatic systems and heteroatoms, such as quinoline. researchgate.net

The UV-Vis spectrum of quinoline and its derivatives typically shows several intense absorption bands in the UV region. researchgate.netmdpi.com Studies on various substituted quinolines show that the position (λmax) and intensity of these bands are influenced by the nature and position of the substituents on the quinoline ring system. mdpi.commdpi.com For this compound, the spectrum would be expected to show characteristic absorptions for the substituted quinoline core, with the bromo and methylsulfonyl groups potentially causing shifts in the absorption maxima compared to the parent quinoline molecule.

Table 4: Typical UV-Vis Absorption Ranges for Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 220 - 280 |

| π → π (lower energy) | 300 - 350 |

| Intramolecular Charge Transfer (ICT) | > 350 (variable) |

Note: These are general ranges, and the specific λmax values for this compound would need to be determined experimentally. researchgate.netmdpi.commdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to inspect the intricacies of molecular structure and electronic properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are utilized to determine optimized molecular geometries and electronic characteristics. researchgate.netnih.govresearchgate.netnih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. For instance, in similar quinoline structures, DFT has been used to understand how substituents influence the electronic properties of the quinoline core. rsc.org The sulfonyl group (-SO2CH3) at the 8-position is a strong electron-withdrawing group, while the bromine atom at the 3-position also exerts an electron-withdrawing inductive effect. These substitutions significantly impact the electron distribution across the quinoline ring system.

Below is a hypothetical data table of optimized geometrical parameters for 3-Bromo-8-(methylsulfonyl)quinoline, derived from typical values for similar structures calculated using DFT methods.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.90 |

| S-O | 1.45 |

| S-C(quinoline) | 1.77 |

| S-C(methyl) | 1.78 |

| Bond Angles (°) ** | |

| C-S-C | 104 |

| O-S-O | 120 |

| Dihedral Angles (°) ** | |

| C-C-S-O | Variable |

Note: This data is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the bromo and methylsulfonyl groups is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals provides insight into the reactive sites of the molecule. researchgate.net The HOMO is likely to be distributed over the quinoline ring, while the LUMO may be more localized, influenced by the substituents.

Reactivity indices, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

| Reactivity Index | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

Negative Potential (Red/Yellow): Regions with an excess of electrons, indicating sites prone to electrophilic attack. In this compound, these would likely be located around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group.

Positive Potential (Blue): Regions with a deficiency of electrons, indicating sites susceptible to nucleophilic attack. These areas are expected around the hydrogen atoms and potentially near the carbon atom attached to the bromine.

Neutral Potential (Green): Regions with a balanced electrostatic potential.

The MEP analysis provides a visual representation of where the molecule is most likely to interact with other chemical species, complementing the information derived from HOMO-LUMO analysis. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, exploring its conformational landscape and flexibility over time.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the C(8)-S bond and the S-C(methyl) bond of the methylsulfonyl group.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. nih.gov This surface reveals the low-energy conformations, or conformers, that the molecule is most likely to adopt. Energy minimization techniques are then applied to locate the exact geometry of the most stable conformer, which corresponds to the global minimum on the potential energy surface. nih.gov This information is crucial for understanding how the molecule might bind to a biological target, as the adopted conformation can significantly influence its activity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule). nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.govresearchgate.net

For this compound, an MD simulation would start with an energy-minimized structure. The simulation would then track the movements of all atoms over a period of nanoseconds, providing a detailed movie of the molecule's dynamic nature. nih.govmdpi.com This allows for the observation of conformational changes, the flexibility of the quinoline ring system, and the rotational dynamics of the methylsulfonyl group. The results of MD simulations can be used to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such studies are particularly valuable in drug design for understanding how a ligand might adapt its conformation to fit into a binding site. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are built upon the calculation of molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.govwiley.com For a molecule like this compound, a variety of descriptors can be calculated to build a QSAR/QSPR model. A study on 5,8-quinolinequinone derivatives highlighted the importance of electronic and thermochemical parameters in their activity. dergipark.org.tr

Commonly calculated descriptors and their potential interpretation for this compound are presented below:

Table 2: Key Molecular Descriptors for this compound and Their Significance

| Descriptor Class | Specific Descriptor | Significance for this compound |

|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept an electron; important for interactions with biological targets. | |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in polar interactions. The sulfonyl group would significantly contribute to this. | |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the molecular structure. |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. The sulfonyl group is a major contributor to the TPSA. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molar Refractivity | Relates to the molecular volume and polarizability, which can be important for binding interactions. |

The bromine atom at the 3-position and the methylsulfonyl group at the 8-position would significantly influence these descriptors. The bromine atom contributes to the lipophilicity and can participate in halogen bonding. The highly polar and electron-withdrawing methylsulfonyl group would increase the TPSA and dipole moment, potentially impacting the molecule's solubility and binding to polar residues in a target protein.

Once a set of molecular descriptors is calculated for a series of quinoline analogs, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR/QSPR model. Such a model for a series of compounds including this compound could take the form of a linear equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

While a specific QSAR model for this compound is not available, studies on other quinoline series have successfully correlated descriptors with activities like anti-tuberculosis or anticancer effects. nih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov This suggests that for this compound, descriptors related to size, electronic distribution, and polarity would likely be significant in any QSAR model.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating reaction mechanisms, determining the feasibility of reaction pathways, and understanding the regioselectivity of chemical transformations.

For this compound, computational studies could be employed to investigate its synthesis or its reactions. For example, the functionalization of the quinoline ring is a topic of significant interest. Computational studies on the C-H functionalization of quinoline N-oxides have been performed to understand the preference for substitution at different positions. acs.orgrsc.org These studies calculate the energy profiles of different reaction pathways, including the energies of intermediates and transition states.

A hypothetical reaction for the introduction of a substituent onto the quinoline core could be modeled. The calculated energy profile would reveal the most likely reaction pathway.

Table 3: Hypothetical Energy Profile for a Key Reaction Step in the Functionalization of a Quinoline Derivative

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Energy barrier for the first step | +22.5 |

| Intermediate | A meta-stable species formed during the reaction | +5.3 |

| Transition State 2 | Energy barrier for the second step | +18.7 |

| Products | Final products of the reaction | -15.0 |

Advanced Applications and Design Principles in Chemical Sciences

Applications in Materials Science

A comprehensive review of scientific literature yields no specific studies detailing the application of 3-Bromo-8-(methylsulfonyl)quinoline in materials science. The following sections reflect the lack of available data for the requested topics.

Role as Precursors for Dyes and Pigments

There is currently no publicly available research demonstrating the use of this compound as a precursor for the synthesis of dyes or pigments. While quinoline (B57606) derivatives, in general, can be used in the creation of colorants, specific examples involving this compound are absent from the scientific literature.

Potential in Electronic Materials and Optoelectronic Devices

Similarly, the potential of this compound in the field of electronic materials and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), has not been explored in any published research found. Investigations into quinoline-based materials for OLEDs have been conducted on other derivatives, but not on this specific compound. researchgate.netuconn.edu

Contributions to Catalysis

The role of this compound in the field of catalysis, either as a ligand or as an organocatalyst, is another area where specific research is wanting.

As Ligands in Transition-Metal Catalysis

No studies have been found that investigate the use of this compound as a ligand in transition-metal catalysis. The broader class of quinoline derivatives has been studied for their ability to form complexes with metals and catalyze various reactions, but data on this particular molecule is not available. mdpi.comscilit.com

As Organocatalysts or Promoters

The potential of this compound to act as an organocatalyst or a promoter in chemical reactions has not been documented. While organocatalysis using other quinoline derivatives is an active area of research, this specific compound has not been featured in such studies. nih.govacs.orgnih.gov

Bioisosterism as a Molecular Design Principle

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. ajptr.comresearchgate.netufrj.br It involves the replacement of an atom or a group of atoms in a compound with other atoms or groups that have similar physical or chemical properties, with the goal of producing broadly similar biological properties. wikipedia.org

Bioisosteric Relationships of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) can be considered a bioisostere for several other functional groups, depending on the specific molecular context and the desired properties. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are key features that are considered when identifying potential bioisosteric replacements.

One common bioisosteric relationship is with the sulfonamide group (-SO₂NH₂) . Both groups are strongly electron-withdrawing and can participate in hydrogen bonding. The N-acylsulfonamide functional group, in particular, is found in several biologically active molecules, and its replacement with other suitable surrogates is a common strategy in drug design. nih.gov

Another potential bioisosteric replacement for the methylsulfonyl group is the trifluoromethyl group (-CF₃) . Both groups are strongly electron-withdrawing and have similar steric bulk. The replacement of a methylsulfonyl group with a trifluoromethyl group can sometimes lead to similar or even improved biological activity. wikipedia.org

The following table summarizes some key properties of the methylsulfonyl group and its potential bioisosteres:

| Functional Group | Electronic Effect | Hydrogen Bonding | Steric Bulk |

| Methylsulfonyl (-SO₂CH₃) | Strong electron-withdrawing | Acceptor | Moderate |

| Sulfonamide (-SO₂NH₂) | Strong electron-withdrawing | Donor and Acceptor | Moderate |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Weak Acceptor | Moderate |

Application of Bioisosterism in Quinoline Scaffold Modification

Bioisosterism is a widely used strategy for the modification of the quinoline scaffold to develop new therapeutic agents. researchgate.net By replacing substituents at various positions on the quinoline ring with their bioisosteres, medicinal chemists can systematically explore the chemical space around the quinoline core and optimize the pharmacological profile of the resulting compounds. researchgate.netufrj.br

For example, the replacement of a hydrogen atom with a fluorine atom on the quinoline ring is a common bioisosteric modification that can block metabolic oxidation at that position, potentially leading to a longer drug half-life. wikipedia.org Similarly, the introduction of different heterocyclic rings as bioisosteric replacements for other functional groups can lead to compounds with altered selectivity and potency. researchgate.net

In the context of This compound , bioisosteric replacements could be considered for both the bromine atom and the methylsulfonyl group. For instance, the bromine atom could be replaced with other halogens (Cl, I) or a trifluoromethyl group to modulate the electronic and steric properties at the 3-position. The methylsulfonyl group at the 8-position could be replaced with a sulfonamide or a trifluoromethyl group to investigate the impact on biological activity. These modifications, guided by the principles of bioisosterism, can lead to the discovery of new quinoline derivatives with improved therapeutic potential.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of research into 3-Bromo-8-(methylsulfonyl)quinoline will undoubtedly commence with the development of efficient and sustainable methods for its synthesis. While general methods for the synthesis of quinoline (B57606) derivatives are well-established, specific strategies for the introduction of both a bromine atom at the 3-position and a methylsulfonyl group at the 8-position of the quinoline scaffold will need to be devised and optimized. nih.gov Researchers may look to adapt existing protocols, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, or explore more modern transition-metal-catalyzed cross-coupling reactions to construct the core structure and introduce the desired functionalities. nih.gov A key focus will be on achieving high yields and regioselectivity, while also considering green chemistry principles to minimize environmental impact.

Exploration of Underexplored Chemical Reactivities

Once viable synthetic routes are established, the exploration of the chemical reactivity of this compound will be a critical next step. The interplay between the electron-withdrawing methylsulfonyl group and the bromine atom on the quinoline ring is expected to impart unique reactivity. Future studies will likely investigate a range of transformations, including:

Nucleophilic Aromatic Substitution: The reactivity of the bromine atom towards various nucleophiles will be a key area of investigation.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of functional groups and the synthesis of more complex derivatives.

Modification of the Methylsulfonyl Group: The sulfonyl group itself can be a site for chemical modification, potentially influencing the compound's solubility and electronic properties.

Understanding these fundamental reactivities will be crucial for unlocking the potential of this compound as a versatile building block in organic synthesis.

Integration of Advanced Computational Techniques in Design and Prediction

In parallel with experimental work, advanced computational techniques will play a pivotal role in accelerating the study of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict the molecule's three-dimensional structure and electronic properties.

Elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes.

Virtually screen for potential biological activities or material properties, thereby guiding experimental efforts.

By integrating computational chemistry, researchers can make more informed decisions, saving time and resources in the laboratory.

Interdisciplinary Research with Other Chemical Disciplines

The true potential of this compound will likely be realized through interdisciplinary collaborations. Based on the known applications of other quinoline derivatives, future research could branch into several areas:

Medicinal Chemistry: Given that quinoline scaffolds are present in numerous pharmaceuticals, this compound could serve as a starting point for the design and synthesis of new therapeutic agents. nih.gov Its derivatives could be screened for a wide range of biological activities.

Materials Science: The rigid, aromatic structure of the quinoline core, combined with the polar methylsulfonyl group, suggests potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: The quinoline motif is also found in some pesticides and herbicides, opening another avenue for potential application.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-8-(methylsulfonyl)quinoline?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

Bromination : Electrophilic substitution at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) .

Sulfonylation : Introduction of the methylsulfonyl group at the 8-position via oxidation of a thioether intermediate. For example, treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes methylthio groups to methylsulfonyl groups .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0–25°C | 65–75 | |

| Sulfonylation | m-CPBA, CH₂Cl₂, RT | 80–85 |

Q. How should researchers safely handle this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in a desiccator at 4°C, protected from light and moisture.

- Waste Disposal : Collect organic waste in halogenated solvent containers; consult institutional guidelines for hazardous waste protocols .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; bromine deshields adjacent carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 300.9784) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated for analogous brominated quinolines .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methylsulfonyl) influence reactivity in cross-coupling reactions?

Methodological Answer: The methylsulfonyl group at C8 enhances electrophilicity at C3-Br, facilitating Suzuki-Miyaura couplings.

- Mechanism : Electron withdrawal stabilizes the transition state during oxidative addition of palladium catalysts.

- Optimization : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C .

Q. What environmental persistence and toxicity concerns are associated with this compound?

Methodological Answer:

- Persistence : Bromine and sulfonyl groups may reduce biodegradability. Aerobic degradation studies show quinolines release NH₄⁺ (48% nitrogen conversion), but methylsulfonyl groups inhibit nitrification .

- Toxicity : Brominated quinolines exhibit genotoxicity in bacterial assays (Ames test). LC₅₀ values for aquatic organisms should be determined via OECD Test Guideline 203 .

Q. How can computational modeling predict biological activity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to assess binding affinity to targets like DNA topoisomerases.

- QSAR Models : Correlate Hammett σ values of substituents (Br: +0.26; SO₂CH₃: +1.67) with cytotoxicity .

| Parameter | Value (this compound) | Biological Relevance |

|---|---|---|

| LogP | 2.8 (predicted) | Membrane permeability |

| PSA | 65 Ų | Blood-brain barrier penetration |

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in bromination yields (50–85%) arise from:

- Side Reactions : Over-bromination at C5/C7. Mitigate by using stoichiometric Br₂ and short reaction times .

- Purification Losses : Replace silica gel with florisil for polar byproduct removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.